BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 3-(3-Chloro-4-
methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

3-(3-Chloro-4-

Compound Name:
methylphenyl)piperidine

Cat. No.: B13531470
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Identity, Synthesis, and Pharmacological Context

Executive Summary: The CAS Identifier &
Isomerism

In the domain of medicinal chemistry, precise structural identification is paramount. A common
point of confusion arises between the 1-substituted and 3-substituted isomers of
arylpiperidines.

e Target Molecule:3-(3-Chloro-4-methylphenyl)piperidine

o Status: This specific isomer is a non-catalogued research intermediate. It does not
currently possess a publicly indexed CAS number in standard open chemical registries
(e.g., CAS Common Chemistry, PubChem). It is typically generated in situ or via custom
synthesis as a pharmacophore scaffold.

o Common Reference Standard:1-(3-Chloro-4-methylphenyl)piperidine

o CAS Number:1000339-31-0
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o Distinction: This commercially available isomer features the aryl group attached to the

nitrogen atom (N-substituted). Researchers seeking the carbon-substituted (C3) scaffold

for dopamine/serotonin transporter modulation must distinguish this from the target

molecule.

Guidance: If your research requires the 3-substituted scaffold (structurally related to Preclamol

or Niraparib), do not use CAS 1000339-31-0. Instead, refer to the synthetic protocols detailed

in Section 3.

Chemical Identity & Properties

Property

Data (Predicted/Analogous)

Systematic Name

3-(3-Chloro-4-methylphenyl)piperidine

Molecular Formula

C12H16CIN

Molecular Weight

209.72 g/mol

Monoisotopic Mass

209.097 g/mol

Chirality

Contains one chiral center at C3.[1] Exists as
(3R) and (3S) enantiomers.

SMILES

Cclccce(cclCl)C2CCCNC2

LogP (Predicted)

~3.2 (Lipophilic, CNS penetrant)

pKa (Predicted)

~10.5 (Secondary amine)

Synthetic Pathway: The "Suzuki-Reduction"

Protocol

As the 3-isomer is not a standard catalog item, its acquisition requires synthesis. The most

robust, self-validating route employs a Suzuki-Miyaura cross-coupling followed by a

chemoselective hydrogenation.

Step 1: Suzuki-Miyaura Coupling

Obijective: Construct the biaryl carbon framework.
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e Reactants: 3-Bromopyridine + (3-Chloro-4-methylphenyl)boronic acid.
o Catalyst: Pd(dppf)Cl2-DCM (5 mol%).

e Base/Solvent: K2COs (2M aq) / 1,4-Dioxane.

e Conditions: 90°C, 12 hours, Inert Atmosphere (N2).

e Mechanism: The electron-deficient pyridine ring undergoes oxidative addition/reductive
elimination with the aryl boronic acid to form 3-(3-Chloro-4-methylphenyl)pyridine.

Step 2: Chemoselective Hydrogenation (Critical)

Objective: Reduce the pyridine ring to piperidine without dechlorinating the aryl ring.

e Challenge: Standard Pd/C hydrogenation often causes hydrogenolysis of aryl chlorides
(dechlorination).

» Protocol:
o Dissolve the pyridine intermediate in Glacial Acetic Acid.
o Add Platinum Oxide (PtO2) (Adams' Catalyst) or Rhodium on Carbon (Rh/C) (5 wt%).
o Hydrogenate at 50-60 psi H2 at Room Temperature.

o Validation: Monitor via LC-MS. The disappearance of the aromatic pyridine peaks in NMR
(6 7.0-9.0 ppm) and appearance of aliphatic multiplets (& 1.5-3.5 ppm) confirms
reduction. Retention of the Cl isotope pattern (3:1 ratio of M:M+2) in MS confirms the

halogen is intact.

Workflow Visualization

Suzuki Coupling
Pd(dppf)CI2, K2CO3

3-Bromopyridine Chemoselective Reduction

90°C
\ PtO2 / H2 (50 psi)
INTERMEDIATE: AcOH (Preserves Cl) > TARGET:
/ 3-(3-Chloro-4-methylphenyl)pyridine 3-(3-Chloro-4-methylphenyl)piperidine
(3-Chloro-4-methylphenyl)

boronic acid
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Caption: Figure 1. Two-step synthetic route utilizing chemoselective hydrogenation to preserve
the aryl-chloride motif.

Pharmacological Profile & Significance

The 3-arylpiperidine scaffold is a "privileged structure” in neuropharmacology, distinct from its
1-substituted counterparts.

Structure-Activity Relationship (SAR)
o 3-Arylpiperidines (Target):

o Mechanism: Often act as monoamine transporter modulators (DAT/NET/SERT) or NMDA
receptor antagonists.

o Key Analogs: Structurally homologous to 3-PPP (Preclamol) (Dopamine autoreceptor
agonist) and Niraparib (PARP inhibitor core).

o Stereochemistry: The (3S) and (3R) enantiomers often exhibit divergent biological
activities (e.g., stimulant vs. sedative effects).

o 1-Arylpiperidines (Reference CAS 1000339-31-0):

o Mechanism: Frequently associated with Sigma-1 receptor binding or used as linkers in
PROTACSs (Protein Degraders).

o Bioactivity: Generally lack the specific monoamine modulation profile of the 3-isomers.

Analytical Characterization (NMR Expectations)

To validate the synthesis of the 3-isomer versus the 1-isomer:

e 1H NMR (3-isomer): Look for a distinctive benzylic methine quintet/multiplet at d ~2.6-2.8
ppm (the H at C3 position).

e 1H NMR (1-isomer): The aromatic protons will show an ortho-coupling pattern relative to the
nitrogen attachment, and the aliphatic region will lack the C3 benzylic proton signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
2. pubs.acs.org [pubs.acs.org]
3. pubs.acs.org [pubs.acs.org]

4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine
[organic-chemistry.org]

5. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine
Intermediates - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Monograph: 3-(3-Chloro-4-
methylphenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13531470/docs#technical-monograph-3-3-chloro-4-
methylphenyl-piperidine]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 5/6 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/ol0503642
https://pubs.acs.org/doi/10.1021/ol0503642
https://www.organic-chemistry.org/abstracts/lit9/091.shtm
https://xingweili.snnu.edu.cn/7.pdf
https://www.organic-chemistry.org/abstracts/lit9/091.shtm
https://pubmed.ncbi.nlm.nih.gov/38153812/
https://www.organic-chemistry.org/abstracts/lit9/091.shtm
https://www.benchchem.com/product/b13531470?utm_src=pdf-custom-synthesis#bc-rfq
https://xingweili.snnu.edu.cn/7.pdf
https://pubs.acs.org/doi/pdf/10.1021/ol0503642
https://pubs.acs.org/doi/10.1021/ol0503642
https://www.organic-chemistry.org/abstracts/lit9/091.shtm
https://www.organic-chemistry.org/abstracts/lit9/091.shtm
https://pubmed.ncbi.nlm.nih.gov/38153812/
https://pubmed.ncbi.nlm.nih.gov/38153812/
https://www.benchchem.com/product/b13531470/docs#technical-monograph-3-3-chloro-4-methylphenyl-piperidine
https://www.benchchem.com/product/b13531470/docs#technical-monograph-3-3-chloro-4-methylphenyl-piperidine
https://www.benchchem.com/product/b13531470/docs#technical-monograph-3-3-chloro-4-methylphenyl-piperidine
https://www.benchchem.com/product/b13531470/docs#technical-monograph-3-3-chloro-4-methylphenyl-piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13531470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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